3-(Hydrazinomethyl)pyridine dihydrochloride

説明

Chemical Identity and Structural Classification

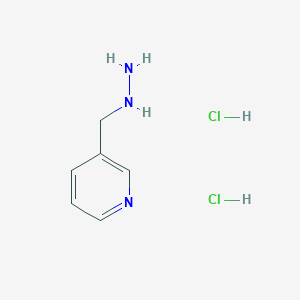

3-(Hydrazinomethyl)pyridine dihydrochloride belongs to the class of organic compounds known as pyridine derivatives, specifically categorized as a substituted pyridine bearing a hydrazinomethyl functional group. The compound exhibits a molecular formula of C₆H₁₁Cl₂N₃ with a molecular weight that reflects its dihydrochloride salt nature. The base compound, 3-(hydrazinomethyl)pyridine, possesses the molecular formula C₆H₉N₃ and represents the free base form before salt formation.

The structural classification of this compound encompasses multiple chemical families. Primarily, it functions as a heterocyclic aromatic compound due to its pyridine core structure, which consists of a six-membered ring containing one nitrogen atom in a sp² hybridized state. The hydrazine functional group (-NH-NH₂) attached via a methylene bridge (-CH₂-) to the third position of the pyridine ring classifies it simultaneously as a hydrazine derivative. The International Union of Pure and Applied Chemistry name for the base compound is (pyridin-3-ylmethyl)hydrazine, reflecting its structural components.

The compound's classification extends to include its designation as a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules per molecule of the base compound. This salt formation significantly influences the compound's physical properties, including solubility, stability, and crystalline structure. The European Community number 874-231-8 and Chemical Abstracts Service registry number 6978-97-8 provide additional systematic identification for the dihydrochloride form.

Historical Context and Development

The development of this compound emerges from the broader historical evolution of pyridine chemistry and hydrazine-containing compounds. Pyridine itself, discovered in 1849 by Thomas Anderson through the dry distillation of bone oil, established the foundation for an entire class of nitrogen-containing heterocyclic compounds. The systematic exploration of pyridine derivatives gained momentum throughout the late nineteenth and early twentieth centuries as organic chemists recognized the unique properties imparted by the pyridine scaffold.

The incorporation of hydrazine functional groups into organic molecules represents a relatively more recent development in synthetic chemistry. Hydrazones and related hydrazine derivatives have demonstrated significant biological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, analgesic, antiplatelet, antimalarial, anticancer, antifungal, antitubercular, antiviral, and cardioprotective properties. This recognition of biological activity has driven the synthesis and investigation of compounds combining pyridine and hydrazine functionalities.

The synthetic approaches to pyridine derivatives have evolved considerably, with classical methods such as the Chichibabin synthesis, Bonnemann cyclization, Kröhnke pyridine synthesis, and Gattermann-Skita synthesis providing foundational methodologies. The Kröhnke pyridine synthesis, developed by Fritz Kröhnke, specifically involves reactions between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, demonstrating the versatility of pyridine chemistry. These synthetic developments have enabled the preparation of increasingly complex pyridine derivatives, including hydrazine-substituted variants.

Modern pharmaceutical research has identified pyridine-containing compounds as particularly valuable due to their solubility characteristics and biological activity profiles. The pyridine scaffold's poor basicity generally improves water solubility in pharmaceutically relevant molecules, leading to the discovery of numerous broad-spectrum therapeutic agents. This recognition has positioned compounds like this compound as important synthetic intermediates and research targets.

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups. The base name derives from pyridine, indicating the six-membered aromatic ring containing one nitrogen atom. The positional descriptor "3-" specifies the location of substitution on the pyridine ring, with numbering beginning from the nitrogen atom.

The substituent designation "(hydrazinomethyl)" describes the functional group attached to the pyridine ring, consisting of a methylene bridge (-CH₂-) connecting the pyridine ring to a hydrazine group (-NH-NH₂). Alternative nomenclature systems may describe this substituent as "hydrazinylmethyl," reflecting slight variations in naming preferences while maintaining chemical accuracy. The Chemical Abstracts Service indexing system employs the name "Pyridine, 3-(hydrazinylmethyl)-, dihydrochloride" to emphasize the parent pyridine structure.

The "dihydrochloride" designation indicates the salt form of the compound, specifying that two equivalents of hydrochloric acid have been incorporated to form the stable salt. This naming convention clearly distinguishes the salt form from the free base, which would be named simply as 3-(hydrazinomethyl)pyridine. Various synonyms exist in chemical databases, including "3-(hydrazinylmethyl)pyridine dihydrochloride," "pyridin-3-ylmethylhydrazine dihydrochloride," and "3-pyridylmethylhydrazine dihydrochloride".

The International Union of Pure and Applied Chemistry identifier provides additional systematic identification through the International Chemical Identifier format. The base compound's International Chemical Identifier is InChI=1S/C₆H₉N₃/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H₂, which encodes the complete structural information. The corresponding International Chemical Identifier Key, a hashed version of the International Chemical Identifier, provides a shorter identification string for database searches and chemical informatics applications.

Position in Pyridine-Derivative Chemistry

This compound occupies a significant position within the broader landscape of pyridine-derivative chemistry, representing an important class of nitrogen-containing heterocyclic compounds with enhanced functional versatility. The compound exemplifies the strategic incorporation of reactive functional groups onto the pyridine scaffold, a approach that has proven highly successful in developing biologically active molecules and synthetic intermediates.

Within the context of substituted pyridines, the compound represents a specific example of C₃-substituted pyridine derivatives. The pyridine ring system itself exhibits unique electronic properties due to the presence of the nitrogen atom, which creates an electron-deficient aromatic system compared to benzene. This electronic character influences both the reactivity of the pyridine ring and the properties of substituents attached to it. The hydrazinomethyl group at the 3-position introduces additional nucleophilic character through the hydrazine nitrogen atoms, creating opportunities for further chemical transformations.

The position of this compound within medicinal chemistry reflects the broader recognition of pyridine scaffolds as privileged structures in drug discovery. Pyridine-containing compounds have demonstrated remarkable versatility in pharmaceutical applications, with numerous successful drugs incorporating the pyridine motif. The combination of pyridine and hydrazine functionalities represents a particularly interesting intersection, as hydrazine derivatives have shown diverse biological activities including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and anticancer properties.

From a synthetic chemistry perspective, the compound serves as both a synthetic target and a building block for more complex molecules. The presence of the hydrazine functional group provides multiple sites for chemical modification, including potential for condensation reactions with aldehydes and ketones to form hydrazones, cyclization reactions to generate heterocyclic ring systems, and oxidation reactions to modify the hydrazine functionality. The dihydrochloride salt form enhances the compound's utility by providing improved solubility and stability characteristics compared to the free base.

The compound's position within the broader family of pyridine derivatives is further emphasized by its relationship to other important synthetic intermediates. For example, 3-pyridinecarboxaldehyde serves as a key precursor in the synthesis of 3-(hydrazinomethyl)pyridine through reductive amination or related transformations. This synthetic relationship demonstrates the interconnected nature of pyridine chemistry and the strategic use of functional group transformations to access diverse molecular architectures.

特性

IUPAC Name |

pyridin-3-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-9-5-6-2-1-3-8-4-6;;/h1-4,9H,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCZQLWOYQHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597019 | |

| Record name | 3-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6978-97-8 | |

| Record name | 3-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydrazinylmethyl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Hydrazinolysis of 3-Pyridinecarboxaldehyde or 3-Pyridylmethyl Halides

- Starting Materials: 3-Pyridinecarboxaldehyde or 3-pyridylmethyl halides (e.g., bromide or chloride).

- Reagents: Hydrazine hydrate or hydrazine monohydrate.

- Procedure: The aldehyde or halide is reacted with hydrazine under controlled conditions, typically in an alcoholic solvent such as ethanol or methanol, at temperatures ranging from ambient to reflux.

- Outcome: The hydrazinomethyl group is introduced at the 3-position of the pyridine ring.

- Salt Formation: The free base is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.

- Notes: This method is straightforward but requires careful control of reaction conditions to avoid overreaction or side products.

Cyclization Route via 3-Hydrazinopyridine Dihydrochloride

- Starting Material: 3-Hydrazinopyridine dihydrochloride.

- Key Step: Cyclization with dialkyl maleate in a C1-C4 aliphatic alcohol solvent at about 25°C.

- Subsequent Steps: The intermediate alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate is chlorinated using phosphoryl chloride in acetonitrile at 60°C, then oxidized with manganese(IV) oxide to form the pyrazole derivative.

- Hydrolysis and Decarboxylation: The ester is hydrolyzed in aqueous hydrochloric acid to yield the carboxylic acid hydrochloride, which is then decarboxylated to give the target compound.

- Advantages: This method provides a route to related pyrazole derivatives but involves 3-hydrazinopyridine dihydrochloride as a key intermediate, which itself can be prepared by hydrazinolysis.

- Reference: This process is detailed in US Patent US9024031B1 and related literature.

Cyclization with Acrylonitrile and Subsequent Transformations

- Starting Material: 3-Hydrazinopyridine dihydrochloride.

- Cyclization: Reacted with acrylonitrile in the presence of an alkoxide base (e.g., sodium ethoxide) in a C1-C4 aliphatic alcohol solvent at 25–100°C to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine.

- Oxidation: The dihydro-pyrazole amine is oxidized using manganese(IV) oxide or other oxidants (potassium ferricyanide, copper(I) catalysts) in an inert solvent such as acetonitrile or dichloromethane to yield 3-(3-amino-1H-pyrazol-1-yl)pyridine.

- Sandmeyer Reaction: The amino group is converted to chloro via diazotization with sodium nitrite in aqueous HCl at 0–5°C, followed by reaction with copper(II) chloride in toluene.

- Isolation: The final product can be purified by standard techniques such as flash chromatography or recrystallization.

- Relevance: While this method is primarily for preparing 3-(3-chloro-1H-pyrazol-1-yl)pyridine, the key intermediate 3-hydrazinopyridine dihydrochloride is prepared similarly and can be isolated for use.

- Reference: Detailed in CN Patent CN106470976A.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Hydrazinolysis | 3-Pyridinecarboxaldehyde or 3-pyridylmethyl halides | Hydrazine hydrate, alcoholic solvent, reflux | Simple, direct | Requires careful control; side reactions possible |

| Cyclization with Dialkyl Maleate | 3-Hydrazinopyridine dihydrochloride | Dialkyl maleate, chlorinating agent (POCl3), MnO2, HCl hydrolysis | Access to pyrazole derivatives; scalable | Multi-step, requires intermediate isolation |

| Cyclization with Acrylonitrile | 3-Hydrazinopyridine dihydrochloride | Acrylonitrile, alkoxide base, MnO2 oxidation, Sandmeyer reaction | Versatile for pyrazole derivatives | Multi-step, requires careful temperature control |

Research Findings and Notes

- The preparation of this compound is often a precursor step in the synthesis of more complex heterocycles such as pyrazoles.

- Hydrazine derivatives are sensitive and require controlled conditions to avoid decomposition or side reactions.

- The dihydrochloride salt form improves the compound's stability and ease of handling.

- Oxidation steps using manganese(IV) oxide are common in converting dihydro-pyrazole intermediates to aromatic pyrazoles.

- The use of alkoxide bases in alcoholic solvents facilitates cyclization reactions with acrylonitrile.

- The Sandmeyer reaction is a reliable method for substituting amino groups with halogens on heterocyclic rings.

- Purification techniques such as recrystallization and flash chromatography are standard for isolating high-purity products.

化学反応の分析

Types of Reactions

3-(Hydrazinomethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can yield hydrazine derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 3-(hydrazinomethyl)pyridine exhibit promising anticancer properties. For example, compounds synthesized from this base structure have shown effectiveness against multiple cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation .

Antimicrobial Properties

Studies have demonstrated that 3-(hydrazinomethyl)pyridine derivatives possess antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal treatments .

Neuroprotective Effects

There is emerging evidence that 3-(hydrazinomethyl)pyridine may have neuroprotective properties. Research indicates that it could help in conditions like Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegeneration .

Synthesis and Industrial Applications

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations allows for the creation of complex molecular structures used in drug development .

Catalytic Applications

3-(Hydrazinomethyl)pyridine dihydrochloride has been explored as a catalyst in organic reactions. Its unique structure enables it to facilitate reactions such as cross-coupling and cyclization, which are essential in synthetic organic chemistry .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity Study (2020) | Demonstrated that derivatives inhibited tumor growth in xenograft models. | Suggests potential for development into anticancer drugs. |

| Antimicrobial Study (2019) | Showed effectiveness against resistant bacterial strains. | Highlights its potential as a new antibiotic agent. |

| Neuroprotection Research (2021) | Reduced amyloid-beta aggregation in vitro. | Indicates possible therapeutic use in Alzheimer's treatment. |

作用機序

The mechanism of action of 3-(Hydrazinomethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

類似化合物との比較

Key Differences :

- The target compound’s pyridine core enhances aromatic stability and reactivity in cyclization reactions, whereas 3-methoxybenzylhydrazine’s benzene ring may limit such applications.

- The dihydrochloride salt form improves solubility in polar solvents compared to neutral hydrazine derivatives.

Pyridine Derivatives with Amino/Aminoalkyl Groups

Key Differences :

- The amino-pentanoyl chain in 3-(5-Amino-1-pentanoyl)pyridine introduces hydrophobicity, making it suitable for lipid-soluble agrochemical formulations. In contrast, the hydrazinomethyl group in the target compound facilitates nucleophilic reactions critical for heterocycle formation.

Pyridine Derivatives with Heterocyclic Substituents

Key Differences :

- The fluorine atom in 3-fluoro-4-(piperidin-3-yl)pyridine increases electronegativity, altering reactivity compared to the hydrazinomethyl group.

Other Pyridine Derivatives with Distinct Functional Groups

Key Differences :

- Phenazopyridine’s azo group enables conjugation for UV detection (λmax: 394 nm), unlike the hydrazinomethyl group. The oxadiazole ring in the latter compound enhances metabolic stability in agrochemicals.

生物活性

3-(Hydrazinomethyl)pyridine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various studies highlighting its biological relevance.

Chemical Structure

The compound features a pyridine ring with a hydrazine substituent, which is crucial for its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABA Uptake Inhibition : Similar to related compounds, it may inhibit the gamma-aminobutyric acid (GABA) transporter, leading to increased extracellular GABA levels. This mechanism can enhance inhibitory neurotransmission in the central nervous system, potentially affecting cognitive functions and mood regulation.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can alter gene expression and metabolic processes. Its ability to modulate neurotransmitter levels suggests implications in neuropharmacology.

The compound exhibits several biochemical properties that underpin its activity:

- Interaction with Enzymes : It has been shown to interact with enzymes involved in neurotransmitter metabolism, affecting the synthesis and degradation of GABA.

- Transport and Distribution : The ability of this compound to cross the blood-brain barrier is critical for its effects on the nervous system. Its distribution within tissues is mediated by specific transporters.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : In animal models, administration of the compound has demonstrated dose-dependent effects on behavior and cognitive functions. Lower doses may enhance learning and memory, while higher doses could induce adverse effects such as tremors and lethargy.

- Cell Culture Experiments : In vitro studies have shown that the compound significantly alters neuronal signaling pathways, leading to increased GABAergic transmission. This effect was measured using electrophysiological methods that assess synaptic responses.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Inhibition of GABA uptake increases synaptic GABA levels, enhancing inhibitory signaling. |

| Cognitive Effects | Potential improvement in learning and memory at therapeutic doses. |

| Toxicity | Higher doses may lead to adverse neurological effects such as tremors. |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d6 identifies hydrazine (-NH-NH₂) and pyridine ring protons (δ 8.2–8.8 ppm) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% by area normalization) .

- Mass spectrometry (ESI-MS) : [M+H]⁺ peaks at m/z 156.1 confirm molecular weight .

- Elemental analysis : Matches theoretical C, H, N, Cl content (±0.3%) .

How does the hydrazine functional group influence the reactivity of this compound in heterocyclic synthesis?

Advanced

The hydrazine moiety enables nucleophilic attacks and cyclocondensation reactions, forming pyrazole or pyrimidine rings. For example:

- Pyrazole synthesis : Reacts with β-ketoesters to yield 3-(pyrazolyl)pyridines, critical in pesticide intermediates .

- Oxidative coupling : Under MnO₂, forms azo derivatives for coordination chemistry .

- pH sensitivity : Hydrazine deprotonation at pH >7 enhances reactivity but risks decomposition; buffered conditions (pH 5–6) are recommended .

What strategies mitigate byproduct formation during the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine from this compound?

Q. Advanced

- Stepwise chlorination : Controlled addition of Cl₂ gas at 0–5°C reduces over-chlorination .

- Intermediate isolation : Purify 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one (1) via recrystallization (ethanol/water) before oxidation .

- Catalytic scavengers : Add NaHCO₃ to neutralize HCl byproducts during cyclization .

How should researchers address stability concerns during long-term storage of this compound?

Q. Basic

- Storage conditions : Airtight containers under inert gas (N₂/Ar) at –20°C prevent hygroscopic degradation .

- Light sensitivity : Amber glass vials reduce photolytic decomposition .

- Purity monitoring : Quarterly HPLC checks detect hydrolyzed byproducts (e.g., pyridine-3-carbaldehyde) .

What mechanistic insights explain the compound’s role in synthesizing α7 nicotinic acetylcholine receptor agonists?

Q. Advanced

- Scaffold functionalization : The pyridine-hydrazine core serves as a precursor for triazolo-pyridines, which exhibit α7nAChR agonist activity (e.g., GTS-21 dihydrochloride) .

- Structure-activity relationship (SAR) : Methylation at the hydrazine position enhances blood-brain barrier permeability .

- In vitro assays : EC₅₀ values (e.g., 10 μM in striatal slices) are determined via patch-clamp electrophysiology .

How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Q. Advanced

- Inter-lab round-robin tests : Compare yields and purity using standardized HPLC conditions .

- Critical parameter documentation : Report reaction time, solvent batch, and drying methods (e.g., vacuum vs. desiccator) .

- Reference standards : Use USP-grade reagents for chlorination and oxidation steps to minimize variability .

What are the limitations of using this compound in multi-step organic syntheses?

Q. Advanced

- Functional group compatibility : The hydrazine group reacts with ketones, aldehydes, and acyl chlorides, limiting its use in carbonyl-rich systems .

- Acid sensitivity : Strong acids (e.g., H₂SO₄) cleave the hydrazine linkage; mild conditions (e.g., AcOH) are preferred .

- Scale-up challenges : Exothermic chlorination requires controlled cooling to prevent runaway reactions .

How does this compound compare to structurally similar hydrazine derivatives in medicinal chemistry applications?

Q. Advanced

- Bioavailability : Unlike 2-hydrazinopyridine derivatives, the 3-substituted pyridine moiety improves solubility in polar solvents (e.g., PBS) .

- Toxicity profile : Lower cytotoxicity (IC₅₀ >100 μM in HEK293 cells) compared to aryl-hydrazines .

- Versatility : Used in both agrochemicals (pesticides) and CNS drug candidates, unlike 4-hydrazinoquinoline .

What computational tools aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) model transition states during cyclocondensation .

- Molecular docking : AutoDock Vina predicts binding affinity with enzymatic targets (e.g., acetylcholinesterase) .

- Retrosynthetic software : Synthia™ proposes alternative routes using this compound as a key intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。